molecular formula C17H21BrN2O3 B11307638 5-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B11307638
M. Wt: 381.3 g/mol
InChI Key: WVQLIXRFZJCPPB-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

The synthesis of 5-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a furan derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The final step involves the formation of the carboxamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

5-Bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The presence of the bromine and piperidine moieties suggests that it may interact with enzymes or receptors in biological systems. The exact pathways and targets involved would depend on the specific application and further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide include other furan derivatives with different substituents. For example:

    5-Bromo-2-thiophenecarboxaldehyde: A similar compound with a thiophene ring instead of a furan ring.

    5-Bromo-2-pyridinecarboxaldehyde: A compound with a pyridine ring.

    5-Bromo-2,1,3-benzothiadiazole: A compound with a benzothiadiazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21BrN2O3

Molecular Weight

381.3 g/mol

IUPAC Name

5-bromo-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C17H21BrN2O3/c1-12-5-6-14(22-12)13(20-9-3-2-4-10-20)11-19-17(21)15-7-8-16(18)23-15/h5-8,13H,2-4,9-11H2,1H3,(H,19,21)

InChI Key

WVQLIXRFZJCPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(O2)Br)N3CCCCC3

Origin of Product

United States

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